H-Tyr-c[pen-Gly-Phe-pen]OH
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Overview
Description
H-Tyr-c[pen-Gly-Phe-pen]OH is a cyclic peptide compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which includes a cyclic framework formed by the amino acids tyrosine, penicillamine, glycine, and phenylalanine. The cyclic nature of this peptide imparts stability and resistance to enzymatic degradation, making it a valuable candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Tyr-c[pen-Gly-Phe-pen]OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, tyrosine, to a solid resin support. Subsequent amino acids, including penicillamine, glycine, and phenylalanine, are sequentially added using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The cyclic structure is achieved through cyclization, often facilitated by ring-closing metathesis (RCM) using catalysts like the Grubbs’ catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification, and lyophilization is used to obtain the final product in a stable, dry form .
Chemical Reactions Analysis
Types of Reactions: H-Tyr-c[pen-Gly-Phe-pen]OH undergoes various chemical reactions, including:
Oxidation: The thiol groups in penicillamine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The aromatic ring of tyrosine and phenylalanine can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nitration using nitric acid (HNO₃) or sulfonation using sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Formation of disulfide-linked cyclic peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified aromatic rings with nitro or sulfonic acid groups.
Scientific Research Applications
H-Tyr-c[pen-Gly-Phe-pen]OH has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide cyclization and stability.
Biology: Investigated for its role in modulating biological pathways and interactions with proteins.
Medicine: Explored for its potential as a therapeutic agent in pain management and as an opioid receptor modulator.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of H-Tyr-c[pen-Gly-Phe-pen]OH involves its interaction with opioid receptors. The compound binds to these receptors, mimicking the effects of endogenous peptides. This binding leads to the activation or inhibition of downstream signaling pathways, resulting in analgesic effects. The cyclic structure enhances its binding affinity and selectivity for specific receptor subtypes .
Comparison with Similar Compounds
H-Tyr-Tic-Phe-OH: Another cyclic peptide with similar receptor-binding properties but different pharmacophores.
H-Tyr-D-Pen(1)-Gly-Phe-D-Pen(1)-OH: Known for its high potency and selectivity towards delta-opioid receptors.
H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH: Exhibits high activity and potency at delta and mu opioid receptors.
Uniqueness: H-Tyr-c[pen-Gly-Phe-pen]OH is unique due to its specific amino acid composition and cyclic structure, which confer enhanced stability and resistance to enzymatic degradation. This makes it a promising candidate for therapeutic applications where prolonged activity is desired .
Properties
Molecular Formula |
C30H39N5O7S2 |
---|---|
Molecular Weight |
645.8 g/mol |
IUPAC Name |
(13R)-13-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid |
InChI |
InChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21?,23-,24?/m1/s1 |
InChI Key |
MCMMCRYPQBNCPH-ZNNNFZKMSA-N |
Isomeric SMILES |
CC1([C@@H](C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=C(C=C3)O)N)C |
Canonical SMILES |
CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C |
Origin of Product |
United States |
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